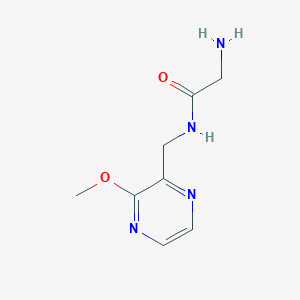

2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide

CAS No.:

Cat. No.: VC13469303

Molecular Formula: C8H12N4O2

Molecular Weight: 196.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N4O2 |

|---|---|

| Molecular Weight | 196.21 g/mol |

| IUPAC Name | 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]acetamide |

| Standard InChI | InChI=1S/C8H12N4O2/c1-14-8-6(10-2-3-11-8)5-12-7(13)4-9/h2-3H,4-5,9H2,1H3,(H,12,13) |

| Standard InChI Key | GEJODPYCBVQCGK-UHFFFAOYSA-N |

| SMILES | COC1=NC=CN=C1CNC(=O)CN |

| Canonical SMILES | COC1=NC=CN=C1CNC(=O)CN |

Introduction

Chemical Identity and Structural Overview

2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide belongs to the class of pyrazine derivatives, characterized by a six-membered aromatic ring containing two nitrogen atoms. Its molecular formula is C₈H₁₂N₄O₂, with a molecular weight of 196.21 g/mol.

Table 1: Molecular and Structural Data

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]acetamide |

| Molecular Formula | C₈H₁₂N₄O₂ |

| Molecular Weight | 196.21 g/mol |

| SMILES | COC1=NC=CN=C1CNC(=O)CN |

| InChIKey | GEJODPYCBVQCGK-UHFFFAOYSA-N |

| CAS Number | 1353964-80-3 |

The pyrazine ring’s 3-methoxy group and the acetamide side chain contribute to its polarity and potential for hydrogen bonding, which are critical for interactions in biological systems .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide typically involves multi-step reactions starting from commercially available pyrazine precursors. A representative method includes:

-

Condensation: Reacting 3-methoxypyrazine-2-carbaldehyde with 2-aminoacetamide in methanol under acidic conditions (e.g., TosOH) .

-

Nucleophilic Addition: Introducing a methylamine group via reductive amination or direct alkylation.

-

Purification: Isolation via column chromatography or recrystallization.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | TosOH, MeOH, 70°C, 12 h | ~60% |

| Alkylation | NaBH₄, THF, 0°C → RT | ~45% |

| Purification | Ethyl acetate/hexane (3:1), silica gel | >95% |

Characterization employs Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The H-NMR spectrum typically shows signals for the methoxy group (δ 3.85 ppm), pyrazine protons (δ 8.2–8.5 ppm), and acetamide NH₂ (δ 6.7 ppm) .

Physicochemical Properties

The compound’s solubility profile is influenced by its polar functional groups:

-

Solubility: Moderately soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in non-polar solvents.

-

Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the acetamide group.

Table 3: Key Physicochemical Parameters

| Parameter | Value |

|---|---|

| LogP (Partition Coefficient) | 0.89 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Topological Polar Surface Area | 95.2 Ų |

Future Perspectives

Structural Modifications

-

Side Chain Optimization: Introducing fluorinated or branched alkyl groups to enhance bioavailability .

-

Hybrid Molecules: Combining pyrazine with known pharmacophores (e.g., triazoles) to target multiple pathways .

Targeted Drug Delivery

Encapsulation in liposomes or polymeric nanoparticles could address solubility limitations and improve tissue-specific delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume